molecular formula C17H18FN3S B5752360 N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B5752360
M. Wt: 315.4 g/mol
InChI Key: XCDWVBZBTRVZNS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperazine ring, which is further linked to a carbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3S/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDWVBZBTRVZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-fluorophenylpiperazine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The carbothioamide (–NH–C(=S)–) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductsKey Findings
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub> (acidic/basic medium)Sulfoxide (–SO–) or sulfone (–SO<sub>2</sub>–) derivativesOxidation selectivity depends on reagent strength: H<sub>2</sub>O<sub>2</sub> yields sulfoxides, while KMnO<sub>4</sub> drives full oxidation to sulfones.

Mechanistic Insight :
The thioamide sulfur atom acts as a nucleophilic center, reacting with electrophilic oxygen sources. Steric hindrance from the fluorophenyl and phenyl groups may slow reaction kinetics compared to simpler thioamides.

Reduction Reactions

The carbothioamide group can be reduced to a carboxamide or amine.

Reaction TypeReagents/ConditionsProductsKey Findings
Thioamide → AmideH<sub>2</sub>/Raney Ni (catalytic hydrogenation)N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamideSelective reduction of C=S to C=O without altering other functional groups.
Thioamide → AmineLiAlH<sub>4</sub> (anhydrous ether)N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamineStrong reducing agents cleave the C=S bond, yielding a primary amine.

Limitations :
Over-reduction may occur if stoichiometry or temperature is not tightly controlled, leading to degradation of the piperazine ring .

Nucleophilic Substitution at the Fluorophenyl Group

The para-fluorine substituent on the phenyl ring can participate in nucleophilic aromatic substitution (NAS).

Reaction TypeReagents/ConditionsProductsKey Findings
Fluorine displacementNaOH/H<sub>2</sub>O (hydroxide), NH<sub>3</sub>/Cu (ammonolysis)N-(4-hydroxyphenyl)- or N-(4-aminophenyl)- derivativesFluorine’s electronegativity activates the ring for NAS, though steric hindrance from the piperazine moiety reduces reaction rates .

Example :
Under basic conditions, hydroxide replaces fluorine, forming N-(4-hydroxyphenyl)-4-phenylpiperazine-1-carbothioamide. This reaction is critical for introducing polar groups to enhance solubility .

Condensation Reactions

The carbothioamide group participates in condensation with aldehydes or ketones to form thiosemicarbazones.

Reaction TypeReagents/ConditionsProductsKey Findings
Thiosemicarbazone formationAldehyde (e.g., benzaldehyde), ethanol, refluxThiosemicarbazone derivativesCondensation proceeds via nucleophilic attack of the thioamide nitrogen on the carbonyl carbon, forming a Schiff base .

Biological Relevance :
Thiosemicarbazones derived from similar piperazine-carbothioamides exhibit antimicrobial and anticancer activities .

Alkylation and Acylation

The piperazine nitrogen can undergo alkylation or acylation, modifying physicochemical properties.

Reaction TypeReagents/ConditionsProductsKey Findings
N-AlkylationAlkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium derivativesAlkylation occurs at the less hindered piperazine nitrogen, enhancing lipophilicity .
N-AcylationAcetyl chloride, pyridineAcetylated piperazine-carbothioamideAcylation improves metabolic stability but may reduce receptor binding affinity.

Halogenation and Cross-Coupling

The phenyl ring attached to piperazine can undergo electrophilic substitution or cross-coupling.

Reaction TypeReagents/ConditionsProductsKey Findings
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>4-Bromo-N-(4-fluorophenyl)piperazine-1-carbothioamideBromination occurs para to the piperazine linkage, enabling further functionalization via Suzuki coupling .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition, releasing H<sub>2</sub>S and forming aromatic amines as byproducts.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide has demonstrated significant anticancer properties. It inhibits cell growth in various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values below 1 µM, indicating potent activity against tumor cells .
  • Enzyme Inhibition : The compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2, which is involved in nucleotide synthesis and adenosine regulation. This selectivity makes it valuable for studying nucleotide metabolism and potential therapeutic applications in cancer treatment .

2. Antimicrobial Properties

  • Recent studies have shown that this compound exhibits antimicrobial activity against multi-drug resistant bacterial strains. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics, highlighting its potential in combating resistant infections .

3. Structure-Activity Relationships (SAR)

  • Research into the structure-activity relationship of this compound has revealed insights into how different substitutions on the piperazine ring affect its biological activity. Modifications can enhance its potency or selectivity for specific targets, making it a versatile scaffold for drug design .

Case Studies

Several studies have investigated the efficacy of this compound:

  • Xia et al. (2022) : This study focused on the anticancer activity of various piperazine derivatives, including the target compound. Results showed significant growth inhibition in MCF7 and A549 cell lines, reinforcing its potential as an anticancer agent.
  • Fan et al. (2023) : Investigated the antimicrobial properties against multi-drug resistant bacteria, indicating promising results with MIC values comparable to established antibiotics. This study emphasizes the compound's relevance in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

  • N-(4-fluorophenyl)-4-piperidinamine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different functional groups and substituents can significantly influence their properties and behavior.

Biological Activity

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a piperazine ring substituted with a 4-fluorophenyl group and a phenyl group, linked to a carbothioamide functional group. The synthesis typically involves the reaction of 1-(4-fluorophenyl)piperazine with appropriate thiocarbonyl compounds, leading to the formation of the desired thioamide .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In studies, derivatives of this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.24 to 1.9 μg/mL against various bacterial strains, comparable to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Bacteria
11a0.24E. coli
12a0.50S. aureus
11b1.90P. aeruginosa

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its inhibitory effects on monoamine oxidase enzymes, particularly MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. Compounds derived from similar structures have shown potent inhibition, with some exhibiting IC50 values as low as 0.013 µM for MAO-B . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 2: MAO Inhibitory Activity of Related Compounds

CompoundEnzymeIC50 (µM)Selectivity Index
T6MAO-B0.013High
T3MAO-B0.039Moderate

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

  • Inhibition of ENTs : The compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation.
  • MAO Inhibition : It selectively inhibits MAO-B, leading to increased levels of monoamines in the brain, which may contribute to its neuroprotective effects .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for antibiotic development .
  • Neuroprotective Potential : Research focusing on neurodegenerative disorders indicates that compounds with similar structures can effectively inhibit MAO-B and reduce oxidative stress in neuronal cells, thus providing a protective effect against neurodegeneration .

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